Iproclozide is a first-generation, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class. While its historical clinical use as an antidepressant was discontinued due to instances of fulminant hepatitis, this exact toxicological profile has repositioned iproclozide as a highly valuable B2B procurement item for modern research. Today, it is primarily sourced by contract research organizations (CROs) and pharmaceutical laboratories as a validated positive control for metabolic-idiosyncratic drug-induced liver injury (DILI) assays and as a potent pharmacological tool compound (MAO-A Ki ≈ 70 nM) for enzyme kinetic studies [1]. Its specific 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide structure ensures reliable amidase-mediated hydrolysis, making it an indispensable reference standard for reactive metabolite trapping and oxidative stress modeling [2].
Procurement workflows often attempt to substitute iproclozide with more readily available MAOIs, such as the reversible inhibitor moclobemide or the propargylamine-derivative selegiline. However, generic substitution critically fails in both toxicological and structural assays. Moclobemide provides only transient, competitive enzyme inhibition, which introduces unacceptable baseline drift in prolonged zero-turnover MAO assays where iproclozide’s irreversible covalent binding is required [1]. Furthermore, in predictive DILI screening, non-hydrazine MAOIs do not undergo the specific amidase-mediated cleavage necessary to generate the highly reactive hydrazine electrophiles that trigger idiosyncratic hepatotoxicity [2]. Substituting iproclozide with a safer analog fundamentally invalidates the assay's ability to calibrate reactive metabolite trapping and predict fulminant hepatitis risks.
Iproclozide demonstrates potent, irreversible inhibition of monoamine oxidase A (MAO-A) with a Ki of approximately 70 nM. Unlike reversible inhibitors (RIMAs) such as moclobemide, iproclozide covalently binds to the FAD cofactor site, permanently inactivating the enzyme [1]. This makes it an essential tool compound for baseline establishment in prolonged enzyme inhibition assays where transient competitive binding would introduce unacceptable variability.
| Evidence Dimension | MAO-A Inhibition Affinity (Ki) and Kinetics |
| Target Compound Data | Iproclozide (Ki ≈ 70 nM, irreversible covalent binding) |
| Comparator Or Baseline | Moclobemide (Reversible competitive binding, micromolar affinity) |
| Quantified Difference | Permanent enzyme inactivation vs. transient, concentration-dependent inhibition |
| Conditions | In vitro recombinant human MAO-A kinetic assays |
Ensures stable, zero-turnover baselines in prolonged MAO inhibition studies, preventing assay drift caused by reversible inhibitor dissociation.
In predictive toxicology, iproclozide serves as a critical positive control for metabolic-idiosyncratic drug-induced liver injury (DILI). Due to its specific hydrazine moiety, it undergoes amidase-mediated hydrolysis to form highly reactive metabolites. In consensus machine-learning hepatotoxicity models (e.g., C-3 models), iproclozide is consistently classified as a high-confidence positive hepatotoxin, whereas non-hydrazine analogs like toloxatone score negative [1]. This binary differentiation is crucial for validating the sensitivity of new in vitro liver models.
| Evidence Dimension | Predictive Hepatotoxicity Classification |
| Target Compound Data | Iproclozide (Positive classification, validated fulminant hepatitis inducer) |
| Comparator Or Baseline | Toloxatone / Non-hydrazine MAOIs (Negative classification, non-hepatotoxic) |
| Quantified Difference | 100% positive classification in metabolic DILI screens vs. 0% for modern RIMAs |
| Conditions | In silico consensus modeling and in vitro liver microsome (S9) screening |
Provides an irreplaceable, structurally specific positive control for calibrating early-stage hepatic safety and predictive toxicology platforms.
Iproclozide's unique aryloxyacetohydrazide structure makes it an optimal substrate for evaluating amidase-mediated reactive intermediate formation. When incubated with liver S9 fractions, it reliably generates electrophiles that can be quantified using glutathione (GSH) or cyanide trapping agents [1]. Attempting to substitute iproclozide with standard MAOIs like selegiline fails to produce the specific hydrazine-derived radical intermediates required for calibrating these specific metabolic pathways.
| Evidence Dimension | Hydrazine-specific Reactive Metabolite Yield |
| Target Compound Data | Iproclozide (High yield of trappable hydrazine-derived electrophiles) |
| Comparator Or Baseline | Selegiline (Propargylamine-derived metabolism, no hydrazine intermediates) |
| Quantified Difference | Specific generation of amidase-cleaved reactive species vs. alternative oxidative pathways |
| Conditions | In vitro liver microsome incubation with GSH/cyanide trapping agents |
Enables precise calibration of mass spectrometry-based electrophile trapping workflows targeting hydrazine-induced oxidative stress.
Procured as a gold-standard positive control in high-throughput screening for metabolic-idiosyncratic liver injury, specifically for detecting and quantifying reactive metabolite formation in hepatic cell lines and microsomal models [1].
Utilized as a high-affinity (Ki ≈ 70 nM) irreversible covalent modifier for crystallographic studies or prolonged functional assays of monoamine oxidase A, where reversible inhibitors would cause unacceptable baseline instability [2].
Sourced as a reference substrate in liver microsome (S9) incubations to validate glutathione (GSH) and cyanide trapping protocols for soft and hard electrophiles generated via amidase pathways[1].